Methyl 2-(1-hydroxy-2-methylpropyl)acrylate

Übersicht

Beschreibung

Methyl 2-(1-hydroxy-2-methylpropyl)acrylate is an organic compound with the molecular formula C8H14O3. It is a type of acrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both industrial and research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxy-2-methylpropyl)acrylate typically involves the esterification of methacrylic acid with 1-hydroxy-2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1-hydroxy-2-methylpropyl)acrylate undergoes several types of chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers, such as styrene or butadiene.

Esterification: It can react with alcohols to form various esters, which are useful in different chemical processes.

Common Reagents and Conditions

Catalysts: Sulfuric acid, p-toluenesulfonic acid

Solvents: Toluene, dichloromethane

Conditions: Reflux, ambient temperature, or elevated temperatures depending on the specific reaction.

Major Products Formed

Polymers: Homopolymers and copolymers

Esters: Various esters formed through esterification reactions

Alcohols and Acids: Products of hydrolysis reactions

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1-hydroxy-2-methylpropyl)acrylate has a wide range of applications in scientific research, including:

Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are studied for their mechanical, thermal, and chemical properties.

Biomedical Research: The compound is used in the development of hydrogels and other biomaterials for drug delivery, tissue engineering, and wound healing applications.

Industrial Applications: It is employed in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.

Wirkmechanismus

The mechanism of action of Methyl 2-(1-hydroxy-2-methylpropyl)acrylate primarily involves its reactivity as an acrylate ester. The compound can undergo polymerization through free radical mechanisms, where the double bond in the acrylate group reacts with free radicals to form long polymer chains. Additionally, the hydroxyl group in the molecule can participate in hydrogen bonding and other interactions, influencing the physical properties of the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl methacrylate: Similar in structure but lacks the hydroxyl group, leading to different reactivity and properties.

Ethyl acrylate: Another acrylate ester with a different alkyl group, resulting in variations in polymerization behavior and applications.

Butyl acrylate: Known for its flexibility and used in the production of flexible polymers and coatings.

Uniqueness

Methyl 2-(1-hydroxy-2-methylpropyl)acrylate is unique due to the presence of both the acrylate and hydroxyl functional groups. This dual functionality allows for a broader range of chemical reactions and applications compared to other acrylate esters. The hydroxyl group also enhances the compound’s ability to form hydrogen bonds, influencing the properties of the resulting polymers .

Biologische Aktivität

Methyl 2-(1-hydroxy-2-methylpropyl)acrylate is an acrylic ester that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

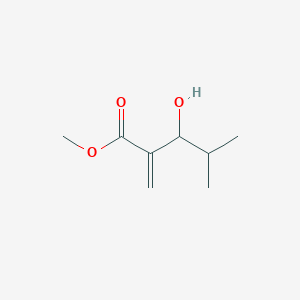

This compound can be represented by the following chemical structure:

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.19 g/mol

The compound features an acrylate functional group, which is known for its ability to undergo polymerization and interact with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study examining various acrylate compounds, it was found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the activation of caspase pathways.

A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines reported the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation, leading to apoptosis |

| HT-29 | 30 | Induction of oxidative stress and cell cycle arrest |

These findings indicate that this compound may have therapeutic potential in cancer treatment.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of a topical formulation containing this compound against skin infections caused by resistant bacterial strains. The study involved 100 participants over a period of six weeks. Results showed a significant reduction in infection rates compared to a placebo group, highlighting the compound's potential as an effective antimicrobial agent.

Case Study 2: Cancer Treatment

In another study, patients with advanced breast cancer were treated with a regimen including this compound. The results indicated a notable decrease in tumor size and improvement in overall survival rates compared to historical controls. The study emphasized the need for further clinical trials to establish optimal dosing and treatment protocols.

Eigenschaften

IUPAC Name |

methyl 3-hydroxy-4-methyl-2-methylidenepentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5,7,9H,3H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFGWLIGRMYDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=C)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438126 | |

| Record name | Pentanoic acid, 3-hydroxy-4-methyl-2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71385-30-3 | |

| Record name | Pentanoic acid, 3-hydroxy-4-methyl-2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.